molecular formula C12H12O5 B1218301 Austdiol CAS No. 53043-28-0

Austdiol

Cat. No. B1218301
CAS RN: 53043-28-0
M. Wt: 236.22 g/mol
InChI Key: QVMUHZHZYCDMAI-RYUDHWBXSA-N
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Description

Austdiol is a metabolite from Aspergillus ustus, identified for its unique molecular structure and potential applications. The focus on Austdiol stems from its distinctive chemical and physical properties, which are pivotal in various synthetic and analytical chemistry applications (Vleggaar, Steyn, & Nagel, 1974).

Synthesis Analysis

The synthesis of Austdiol and related compounds involves biomimetic strategies that mimic nature's ability to produce complex molecules. This approach is highlighted in the synthesis of austalide natural products, where biomimetic transformations play a crucial role. Key steps include polyketide aromatization and radical anion cascade triene cyclization, demonstrating the complex synthesis routes utilized for compounds like Austdiol (Ma, Parsons, & Barrett, 2019).

Molecular Structure Analysis

The molecular structure of Austdiol, as determined through various structural analysis techniques, reveals a (7R,8S)-7,8-dihydro-7,8-dihydroxy-3,7-dimethyl-6-oxo-6H-2-benzopyran-5-carbaldehyde configuration. This structure underpins its chemical reactivity and interactions with other compounds, providing a foundation for understanding its chemical properties and synthesis pathways (Vleggaar, Steyn, & Nagel, 1974).

Chemical Reactions and Properties

Austdiol participates in various chemical reactions, leveraging its molecular structure for diverse synthetic applications. These reactions are crucial for the synthesis of complex molecules and understanding the mechanisms underlying Austdiol's chemical behavior. The specific reactions and properties are grounded in its unique molecular structure, which allows for selective interactions and transformations critical for synthetic chemistry applications.

Physical Properties Analysis

The physical properties of Austdiol, such as solubility, melting point, and boiling point, are influenced by its molecular structure. These properties are essential for determining its application in different chemical contexts, including synthesis, catalysis, and material science. The analysis of Austdiol's physical properties provides insights into its behavior under various conditions, informing its handling and usage in laboratory and industrial settings.

Chemical Properties Analysis

Austdiol's chemical properties, including reactivity with other substances, are foundational to its applications in synthesis and material science. Its ability to undergo specific chemical reactions is predicated on its molecular structure, which dictates its interactions with reagents and substrates. Understanding these chemical properties is crucial for harnessing Austdiol's potential in creating novel compounds and materials with desired functionalities.

For a deeper dive into the research on Austdiol and related compounds, the following references provide comprehensive insights:

Scientific Research Applications

Cytotoxicity and Genotoxicity Studies

Austdiol, a mycotoxin produced by fungi like Aspergillus ustus and Mycoleptodiscus indicus, has been a subject of concern due to its potential contamination in human food and animal feed. A study by Franchi et al. (2016) investigated the effects of austdiol on cell cycle progression, cytotoxicity, and genotoxicity using Chinese hamster ovary (CHO-K1) cells. The study revealed that austdiol induced cell cycle arrest in the G2/M phase, led to cell death, and caused DNA damage, indicating its significant genotoxic potential (Franchi et al., 2016).

Chemical Structure and Synthesis

Research on the constitution and absolute configuration of austdiol has been conducted to better understand this fungal metabolite. Vleggaar et al. (1974) identified its structure as (7R,8S)-7,8-dihydro-7,8-dihydroxy-3,7-dimethyl-6-oxo-6H-2-benzopyran-5-carbaldehyde (Vleggaar et al., 1974). Additionally, Colombo et al. (1983) carried out incorporation studies with labelled precursors to understand the biosynthesis of austdiol, contributing to the knowledge of its synthesis pathway (Colombo et al., 1983).

Solvation Effects on Chiroptical Properties

In the field of computational spectroscopy, understanding the solvation effects on chiroptical properties of chiral molecules like austdiol is critical. Tedesco et al. (2014) conducted a study using time-dependent density functional theory and ab initio molecular dynamics to explore these effects on austdiol. Their findings highlight the importance of accurately modeling solvent-induced perturbations in the study of chiral environments around chromophores (Tedesco et al., 2014).

Novel Compounds Isolation and Antifungal Activity

Research has also focused on isolating new compounds related to austdiol. Yuan et al. (2013) isolated a new austdiol analog and other derivatives from an endolichenic fungus, exploring their cytotoxicity and antifungal activities. This study contributes to the discovery of new compounds with potential biological activities (Yuan et al., 2013).

properties

IUPAC Name

(7R,8S)-7,8-dihydroxy-3,7-dimethyl-6-oxo-8H-isochromene-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O5/c1-6-3-7-8(4-13)10(14)12(2,16)11(15)9(7)5-17-6/h3-5,11,15-16H,1-2H3/t11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVMUHZHZYCDMAI-RYUDHWBXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=O)C(C(C2=CO1)O)(C)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C(=O)[C@]([C@H](C2=CO1)O)(C)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70201087
Record name Austadiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70201087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Austdiol

CAS RN

53043-28-0
Record name Austdiol
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Record name Austadiol
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Record name Austdiol
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Record name AUSTDIOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
315
Citations
S Valter - 2023 - figshare.mq.edu.au
… austdiol, a toxic azaphilone first isolated in 1973 from the fungus Aspergillus ustus. A small semi-synthetic library of fourteen austdiol … derivative of austdiol was explored as a chiral …
Number of citations: 2 figshare.mq.edu.au
PS Steyn, R Vleggaar - Journal of the Chemical Society, Perkin …, 1976 - pubs.rsc.org
… WE have previously described the elucidation of the structure and absolute configuration of austdiol (l), the main toxic metabolite from AspergiZZus ustus (Bainier) Thom and Church …
Number of citations: 70 pubs.rsc.org
C Yuan, HY Wang, CS Wu, Y Jiao, M Li, YY Wang… - Phytochemistry …, 2013 - Elsevier
A new austdiol analog myxodiol A (1), three novel fulvic acid derivatives myxotrichin A–C (2–4), and a new citromycetin analog myxotrichin D (5), were isolated from an endolichenic …
Number of citations: 36 www.sciencedirect.com
LP Franchi, TAJ De Souza… - World Mycotoxin …, 2016 - wageningenacademic.com
… cytotoxicity and mutagenicity of austdiol is important. In this study, austdiol was purified from a … Chinese hamster ovary (CHO-K1) cells were then used to study the effect of austdiol on …
Number of citations: 2 www.wageningenacademic.com
L Lo Presti, R Soave, R Destro - The Journal of Physical Chemistry …, 2006 - ACS Publications
The total experimental electron density ρ(r), its Laplacian ∇ 2 ρ(r), the molecular dipole moment, the electrostatic potential ϕ(r), and the intermolecular interaction energies have been …
Number of citations: 49 pubs.acs.org
R Vleggaar, PS Steyn, DW Nagel - Journal of the chemical society …, 1974 - pubs.rsc.org
… The toxic principles were quantitatively extracted from the mouldy maize meal and systematic fractionation, guided by bioassay, led to the isolation of five biogenetically …
Number of citations: 50 pubs.rsc.org
D Tedesco, R Zanasi, B Kirchner… - The Journal of Physical …, 2014 - ACS Publications
The description of solvation effects on the chiroptical properties of chiral molecules is still a difficult challenge in the field of computational spectroscopy; this issue is critical in …
Number of citations: 8 pubs.acs.org
L Lo Presti, R Soave, R Destro - Acta Crystallographica Section C …, 2003 - scripts.iucr.org
… ring systems of the four molecules of this austdiol derivative and found them to be very similar … The molecule of austdiol is therefore nearly planar; the largest deviation is observed at the …
Number of citations: 13 scripts.iucr.org
D Tedesco, R Zanasi, B Kirchner, C Bertucci - researchgate.net
Additional TD-DFT calculations were performed using all the combinations of the PBE01, 2, 3 and B3LYP4, 5, 6, 7 functionals with the TZ2P, 8, 9 6-311++ G (2d, 2p) 10, 11, 12 and aug-…
Number of citations: 0 www.researchgate.net
L Colombo, C Gennari, GS Ricca… - Journal of the …, 1981 - pubs.rsc.org
Detection of one symmetrical precursor during the biosynthesis of the fungal metabolite austdiol using [1,2- 13 C 2 ]acetate and [ Me - 13 C]methionin ... - Journal of the Chemical …
Number of citations: 7 pubs.rsc.org

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